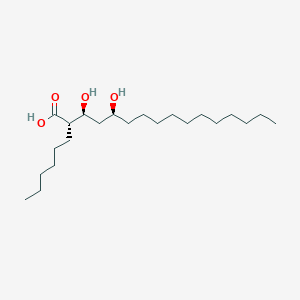

(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic acid

CAS No.:

Cat. No.: VC17211036

Molecular Formula: C22H44O4

Molecular Weight: 372.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H44O4 |

|---|---|

| Molecular Weight | 372.6 g/mol |

| IUPAC Name | (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |

| Standard InChI | InChI=1S/C22H44O4/c1-3-5-7-9-10-11-12-13-14-16-19(23)18-21(24)20(22(25)26)17-15-8-6-4-2/h19-21,23-24H,3-18H2,1-2H3,(H,25,26)/t19-,20-,21-/m0/s1 |

| Standard InChI Key | NIMYTNQMVAFHGS-ACRUOGEOSA-N |

| Isomeric SMILES | CCCCCCCCCCC[C@@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O |

| Canonical SMILES | CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid, reflects its stereochemical configuration. The carbon chain comprises 16 carbons in the hexadecanoic acid moiety, with a hexyl group (-C₆H₁₃) branching at the 2-position. Hydroxyl groups at the 3- and 5-positions introduce polarity, influencing solubility and reactivity. The absolute configuration (2S,3S,5S) is critical for its biological activity and synthetic utility.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 372.6 g/mol |

| CAS Number | 130793-30-5 |

| IUPAC Name | (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid |

| SMILES Notation | CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O |

The compound’s isomeric SMILES string confirms the stereospecific arrangement of functional groups, which is further validated by its InChIKey (NIMYTNQMVAFHGS-ACRUOGEOSA-N).

Synthesis and Manufacturing

Optimization Challenges

Key challenges include maintaining stereochemical integrity during hydroxylation and achieving regioselective benzylation. The patent US8637700B2 reports yields exceeding 70% for analogous compounds by optimizing solvent systems (e.g., tetrahydrofuran/water mixtures) and reaction temperatures (30–80°C) .

Applications in Pharmaceutical and Chemical Research

Intermediate for Lipase Inhibitors

The compound’s structural similarity to tetrahydrolipstatin (orlistat) precursors highlights its role in anti-obesity drug synthesis. Orlistat, a pancreatic lipase inhibitor, relies on β-lactone intermediates derived from dihydroxyhexadecanoic acid analogues .

Surfactant and Emulsifier Development

The amphiphilic nature of (2S,3S,5S)-2-hexyl-3,5-dihydroxyhexadecanoic acid makes it a candidate for non-ionic surfactants. Its hydroxyl groups can form hydrogen bonds with aqueous phases, while the alkyl chain interacts with hydrophobic substrates.

| Exposure Route | First Aid Measures |

|---|---|

| Skin Contact | Rinse with water; remove contaminated clothing. |

| Eye Contact | Flush with water for 15 minutes; seek medical attention. |

| Inhalation | Move to fresh air; administer oxygen if necessary. |

Analytical Characterization

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR):

and NMR spectra resolve the stereochemistry, with hydroxyl protons appearing as broad singlets (δ 1.5–2.5 ppm) and alkyl chain signals between δ 0.8–1.4 ppm. -

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 372.6, consistent with the molecular formula.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume